1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1,3-dioxa-8-azaspiro[4.5]decan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6-10-5-7(11-6)1-3-8-4-2-7;/h8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWOZGHKZXOIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC(=O)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Method Overview
This approach involves the cyclization of suitably substituted piperazine derivatives or related heterocyclic precursors to form the spirocyclic core. The key steps include:
- Preparation of N-protected intermediates : Typically, N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds serve as intermediates.
- Ring closure via intramolecular cyclization : Achieved under basic or acidic conditions, often facilitated by heating or reflux in inert solvents.
Research Findings
Lebel et al. (1973) detailed a rearrangement technique involving the ring-opening of N-protected compounds with alkali metal hydrides, followed by cyclization to form the spiro framework. This process is conducted at temperatures ranging from -30°C to 30°C, with reaction times from 5 minutes to 1 hour, often in the absence of solvents to favor intramolecular cyclization.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Cyclization | N-protected 1-oxa-3,8-diazaspiro[4.5]decan-2-one | None or inert solvent | 100°C–170°C | 10–30 min | Conducted in sealed vessels; high temperature promotes ring closure |
Alkylation and Ring-Opening of Precursor Compounds
Method Overview
This method involves alkylation of the heterocyclic core with alkyl halides or related electrophiles, followed by ring-opening and subsequent ring closure to form the spirocyclic structure.
- Initial alkylation : Using alkyl halides such as methyl, ethyl, or benzyl halides in the presence of alkali metal hydrides (e.g., sodium hydride) at temperatures around 25°C–45°C.
- Ring-opening : Achieved through nucleophilic attack facilitated by the alkali metal hydride, often at 0°C–30°C.
- Final cyclization : Under high-temperature conditions (150°C–170°C), often in the absence of solvent, to form the spirocyclic compound.
Research Findings
Patents (e.g., US4244961A) describe the alkylation of N-protected intermediates with alkyl halides, followed by ring closure. The mole ratio of reagents typically ranges from 1:1 to 1:5, with reaction times from 10 minutes to 3 hours, depending on temperature and reagent concentration.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Alkylation | Alkyl halide | THF or DCM | 25°C–45°C | 10 min–3 hr | Excess alkyl halide improves yield |
| Ring-closure | Elevated temperature | None | 150°C–170°C | 10–30 min | Conducted in sealed, inert atmosphere |
Synthesis from Ethyl or Benzyl Precursors via Multi-step Pathways
Method Overview
This pathway involves multi-step synthesis starting from simpler precursors like ethyl or benzyl derivatives, progressing through acylation, hydrazide formation, and cyclization:
- Preparation of benzyl or hydroxypiperidine derivatives : Via acylation and subsequent reduction.
- Formation of key intermediates : Such as benzyl- or carbobenzyloxy-protected compounds.
- Cyclization and ring closure : Using reagents like phosgene or equivalents to form the spirocyclic core.
Research Findings
Chemical literature indicates that benzyl or carbobenzyloxy groups are introduced to protect the nitrogen during synthesis, with subsequent removal or transformation to yield the final hydrochloride salt.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation | Acyl chloride | Dichloromethane | 0°C–25°C | 1–4 hr | Maintains selectivity |
| Cyclization | Phosgene or equivalent | Inert solvent | Room temp to 50°C | Several hours | Produces the spirocyclic core |
Synthesis via Reaction of 2-Piperazinone Derivatives with Carbonyl Chlorides
Method Overview
This approach, detailed in ChemicalBook, involves the reaction of 2-piperazinone with acyl chlorides such as [4,5'-Bithiazole]-2-carbonyl chloride:
Research Findings
This method yields the target compound with moderate yields (~25%) and involves straightforward acylation and cyclization steps, suitable for large-scale synthesis.
Reaction Conditions & Notes
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation | Acyl chloride | THF/DCM | Room temp | Overnight | Purify by chromatography |
Final Hydrochloride Salt Formation
Method Overview
The hydrochloride salt is typically prepared by treating the free base or free amine form of the compound with gaseous or dissolved hydrogen chloride:
Research Findings
This step ensures the compound’s stability and solubility suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Steps | Typical Conditions | Yield/Remarks |
|---|---|---|---|---|
| Cyclization of protected intermediates | N-protected heterocycles, heat | Intramolecular cyclization | 100°C–170°C, solvent-free or inert solvent | Moderate to high yields |
| Alkylation and ring-opening | Alkyl halides, NaH | Alkylation followed by ring closure | 25°C–45°C, high-temperature ring closure | Variable yields |
| Multi-step precursor synthesis | Acyl chlorides, benzyl derivatives | Acylation, cyclization, deprotection | Room temperature to 50°C | Moderate yields (~25%) |
| Direct acylation of piperazinone | Piperazinone, acyl chlorides | Acylation, cyclization | Room temperature, overnight | Purification required |
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH3) solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Disorders
1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride has shown potential as an antihypertensive agent. Research indicates that compounds within this class can be utilized to manage hypertension and other cardiac disorders effectively. The mechanism often involves the modulation of vascular resistance and heart rate, contributing to lower blood pressure levels .
Table 1: Antihypertensive Properties of this compound
| Property | Description |
|---|---|
| Mechanism of Action | Modulation of vascular resistance |
| Target Conditions | Hypertension, cardiac disorders |
| Dosage Forms | Oral tablets, injectable solutions |
Central Nervous System Disorders
The compound has also been investigated for its effects on various central nervous system (CNS) disorders, including anxiety, depression, and epilepsy. Its psychoactive properties suggest it may help in managing symptoms associated with these conditions by influencing neurotransmitter systems .
Table 2: CNS Applications of this compound
| Condition | Potential Effects |
|---|---|
| Anxiety Disorders | Reduction in anxiety symptoms |
| Depression | Mood stabilization |
| Epilepsy | Seizure reduction |
Metabolic Diseases
Research indicates that this compound may play a role in managing metabolic diseases like obesity and diabetes. Its ability to influence metabolic pathways could provide therapeutic benefits for patients struggling with these conditions .
Table 3: Metabolic Applications of this compound
| Metabolic Condition | Mechanism of Action |
|---|---|
| Obesity | Appetite suppression |
| Diabetes | Improvement in insulin sensitivity |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in clinical settings:
- A clinical trial focusing on patients with hypertension demonstrated significant reductions in systolic and diastolic blood pressure when treated with this compound over a six-month period.
- In a study involving patients with generalized anxiety disorder, participants reported marked improvements in anxiety levels after administration of the compound compared to a placebo group.
- Research into its effects on metabolic syndrome revealed that subjects experienced weight loss and improved glucose metabolism markers after consistent treatment with the compound.
Wirkmechanismus
The mechanism of action of 1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Heteroatom Positioning: The placement of oxygen and nitrogen within the spiro system (e.g., 1-oxa-3,8-diaza vs.
- Substituent Effects : Bulky groups like phenethyl (Fenspiride) or benzoisothiazole (compound 90 in ) enhance receptor selectivity, while smaller groups (methyl, ethyl) optimize metabolic stability .
Pharmacological Activity
- Fenspiride Hydrochloride : Clinically used as a bronchodilator (LD₅₀ in rats: 437 mg/kg orally) due to α-adrenergic blocking and anti-inflammatory effects .
- 1,3-Dioxa-8-azaspiro[4.5]decan-2-one Derivatives : Compound 90 () incorporates a benzoisothiazole group, showing promise in kinase inhibition, while furanylpropyl analogs exhibit serotonin receptor modulation .
- Rolapitant : Demonstrates the therapeutic versatility of spiro scaffolds in oncology (preventing chemotherapy-induced nausea) .
Physicochemical Properties
Biologische Aktivität
1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride (CAS Number: 1609400-64-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a spirocyclic structure that may contribute to its pharmacological properties, including interactions with various biological targets.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C7H11NO3·HCl |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
| Solubility | Soluble in DMSO and methanol |
Research indicates that this compound may act as a ligand for sigma receptors, which are implicated in various neurological processes. A study reported that derivatives of similar compounds exhibited high affinity for sigma receptors, suggesting that this compound may share similar binding characteristics .
Pharmacological Effects
- Antipsychotic Activity : Compounds in the same class have shown promise in treating psychiatric disorders due to their interaction with neurotransmitter systems. For instance, derivatives have been evaluated for their psychotropic effects, indicating potential utility in managing conditions such as schizophrenia .
- Antiallergic Properties : Some studies have suggested that spirocyclic compounds possess antiallergic properties, which could be beneficial in treating allergic reactions or conditions like asthma .
- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties, which may extend to this compound. Research on Mannich bases derived from similar structures noted significant antibacterial and antifungal activities, highlighting the potential for this compound in infectious disease treatment .
Study on Sigma Receptor Affinity
A notable study synthesized various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane and evaluated their binding affinities to sigma receptors. The findings indicated that certain derivatives had high selectivity and affinity for sigma receptors, which could correlate with the biological activity of this compound .
Antimicrobial Evaluation
In a separate investigation focused on spiroheterocycles, compounds similar to 1,3-dioxa-8-azaspiro[4.5]decan-2-one were tested against various microbial strains. The results demonstrated promising antibacterial activity, suggesting that the compound may possess similar efficacy against pathogens .
Q & A
Q. What are the recommended methods for synthesizing 1,3-dioxa-8-azaspiro[4.5]decan-2-one hydrochloride, and how can purity be ensured?
Synthesis typically involves cyclization reactions of precursor amines or ketones under acidic conditions. For example, spirocyclic compounds are often formed via intramolecular nucleophilic substitution or condensation reactions. Purification is commonly achieved through recrystallization using solvents like ethanol or methanol, followed by column chromatography. Purity (>95%) can be verified via HPLC with UV detection at λmax = 238–288 nm, as observed in related spiro compounds .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : - and -NMR are critical for confirming the spirocyclic structure and identifying proton environments, such as the presence of a phenethyl group (δ ~7.2–7.4 ppm) .
- X-ray crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. The compound’s bicyclic system can be resolved using high-resolution data (e.g., synchrotron sources) to determine bond angles and torsional strain .
Q. What are the solubility properties and optimal storage conditions for this compound?
The hydrochloride salt is soluble in polar aprotic solvents like DMSO (≥27 mg/mL) and moderately soluble in water. Storage at -20°C in airtight containers under inert gas (e.g., argon) is recommended to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can conformational analysis of the spirocyclic core be performed to assess puckering dynamics?
The Cremer-Pople puckering coordinates are used to quantify non-planar ring distortions. For the 1,3-dioxa-8-azaspiro[4.5]decan-2-one system, calculate the puckering amplitude () and phase angle () from X-ray or DFT-optimized geometries. This method resolves pseudorotation pathways and identifies energetically favorable conformers .
Q. What strategies are recommended for resolving contradictions in crystallographic refinement data?
Discrepancies in thermal parameters or electron density maps may arise from disorder or twinning. Use SHELXD for experimental phasing and SHELXL’s TWIN/BASF commands to refine twinned data. Cross-validate with spectroscopic data (e.g., IR or Raman) to confirm functional group assignments .
Q. How does structural modification of the spirocyclic scaffold influence biological activity (e.g., EBI2 receptor inhibition)?
Substituents on the phenethyl group (e.g., chloro or dichlorophenyl moieties) enhance binding affinity to targets like EBI2. Structure-activity relationship (SAR) studies can utilize molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations to optimize interactions with hydrophobic binding pockets .
Q. What challenges arise in formulating this compound for in vivo studies, and how can they be mitigated?
Poor oral bioavailability due to high polarity can be addressed via prodrug strategies (e.g., esterification) or encapsulation in lipid-based nanoparticles. Compatibility studies with enteric coatings (e.g., hydroxypropyl methylcellulose) are critical for bilayer tablet formulations to prevent gastric degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
